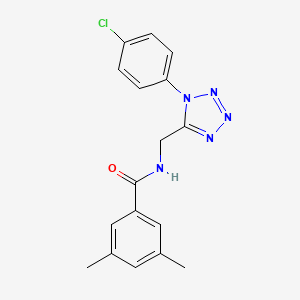
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of tetrazole-based compounds, which have been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Docking Studies and Crystal Structure Analysis
Research on tetrazole derivatives, including compounds with structural similarities to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide, has revealed detailed insights into their docking studies and crystal structures. For instance, studies have determined the crystal structures of certain tetrazole derivatives, providing a foundation for understanding their interactions within biological systems and potential as cyclooxygenase-2 (COX-2) inhibitors. These findings are crucial for drug development, highlighting the compound's relevance in designing anti-inflammatory medications (Al-Hourani et al., 2015).
Synthesis and Antimicrobial Activity
Compounds structurally related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,5-dimethylbenzamide have been synthesized and evaluated for their antimicrobial properties. For example, novel pyrazole derivatives have shown promising antimicrobial and anticancer activities, indicating potential applications in developing new therapeutic agents (Hafez et al., 2016).
Neuroprotective Agent Development
Another significant application is in the development of neuroprotective agents for ischemia-reperfusion damage. KR-31543, a compound with a related structure, has been identified as a new neuroprotective agent, undergoing extensive metabolism studies in rats to understand its pharmacokinetics and mechanism of action. Such research is pivotal for advancing treatments for neurodegenerative diseases and stroke recovery (Kim et al., 2002).
Agricultural Applications
The compound's derivatives have also found applications in agriculture, particularly in the formulation of nanoparticles for the sustained release of fungicides. This application is critical for enhancing the efficiency and environmental safety of agricultural practices, reducing the need for frequent pesticide applications, and minimizing their ecological impact (Campos et al., 2015).
Anticancer Agent Exploration
Furthermore, research into the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety, closely related to the compound , has shown significant anticancer potential. These studies contribute to the ongoing search for more effective and targeted cancer treatments, highlighting the compound's role in medicinal chemistry and oncology (Gomha et al., 2014).
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-12(2)9-13(8-11)17(24)19-10-16-20-21-22-23(16)15-5-3-14(18)4-6-15/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCSEWNNAWGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

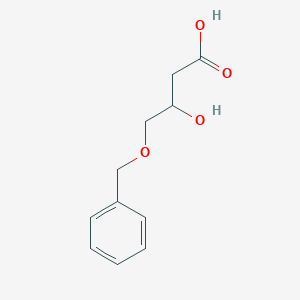
![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)
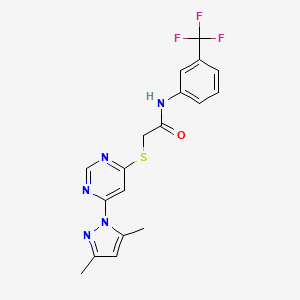
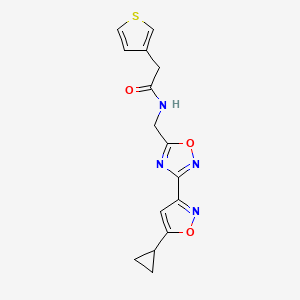
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)
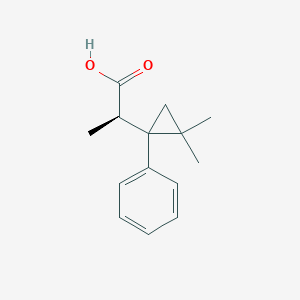
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)
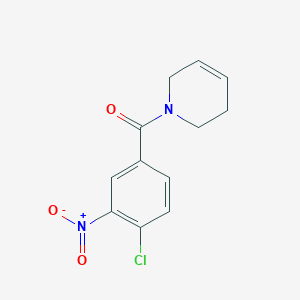
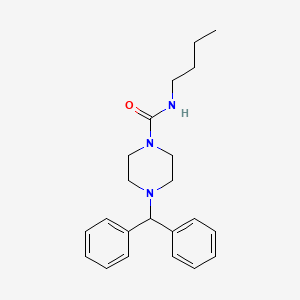
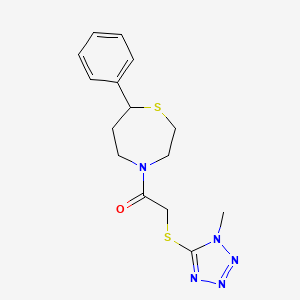
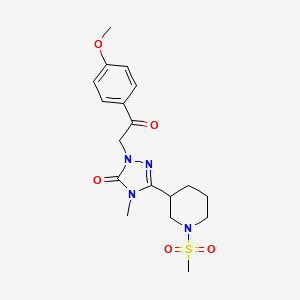
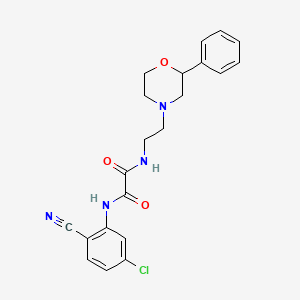

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)